An In-Depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide serves as a comprehensive technical resource on 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the scientific rationale behind the synthesis, characterization, and potential applications of this molecule. We will explore the causality of experimental choices and provide self-validating protocols, grounded in authoritative scientific principles.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The inherent electronic properties of the isoxazole ring, coupled with the diverse functionalities that can be appended to it, have led to the development of numerous clinically approved drugs with a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]
5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde emerges as a particularly compelling derivative. The presence of a 4-chlorophenyl group at the 5-position is known to enhance biological activity in various molecular frameworks, potentially by increasing lipophilicity and facilitating interactions with hydrophobic pockets in target proteins. The aldehyde functionality at the 3-position serves as a versatile synthetic handle, allowing for the facile elaboration of the core structure to generate a library of diverse compounds for biological screening. This guide will delve into the essential physicochemical properties of this molecule, provide a robust synthetic protocol, and discuss its potential as a lead compound in drug discovery.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these parameters profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Identity and General Properties
| Property | Value | Source |
| Chemical Name | 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde | - |
| CAS Number | 763109-09-7 | [3] |
| Molecular Formula | C₁₀H₆ClNO₂ | [3] |
| Molecular Weight | 207.61 g/mol | [3] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | 136-140 °C | [4] |
Solubility
Experimental Protocol for Solubility Determination:
A standardized method for determining solubility is the shake-flask method.
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Preparation of Saturated Solution: Add an excess amount of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Lipophilicity (logP)
The partition coefficient (logP) between octanol and water is a key indicator of a molecule's lipophilicity. This property influences its ability to cross biological membranes. A calculated logP for this compound would likely be in the range of 2-3, suggesting moderate lipophilicity, a desirable characteristic for many drug candidates.
Experimental Protocol for logP Determination (Shake-Flask Method):
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Preparation of Phases: Prepare a solution of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde in either water-saturated octanol or octanol-saturated water.
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Partitioning: Mix equal volumes of the octanol and aqueous phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.
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Phase Separation: Allow the layers to separate completely.
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Quantification: Determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity/Basicity (pKa)
The pKa of a compound is crucial for understanding its ionization state at physiological pH, which affects its solubility, permeability, and target binding. The isoxazole ring is weakly basic, and the aldehyde proton is not acidic. Therefore, 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde is expected to be a neutral molecule under physiological conditions. Any significant pKa values would likely be outside the physiological range.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Synthesis and Characterization
A reliable and scalable synthetic route is essential for the production of any compound of interest. While a specific protocol for 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde is not explicitly detailed in the available literature, a robust synthesis can be designed based on established methods for isoxazole formation.[2][5]
Proposed Synthetic Pathway
A plausible and efficient synthesis involves a multi-component reaction, which is favored for its atom economy and operational simplicity.[2]
Caption: Proposed multi-component synthesis of the target compound.
Step-by-Step Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and propargyl aldehyde (1 equivalent) in a mixture of ethanol and water.
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Addition of Base: Add a mild base, such as sodium acetate (2 equivalents), to the reaction mixture. The base is crucial for the in-situ generation of the nitrile oxide from the hydroxylamine and aldehyde.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the downfield region (around 9.8-10.2 ppm). The protons on the chlorophenyl ring will appear as two doublets in the aromatic region (around 7.5-8.0 ppm). A singlet for the isoxazole proton at the 4-position is also expected in the aromatic region (around 6.8-7.2 ppm).
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¹³C NMR: The carbon NMR spectrum will show a signal for the aldehydic carbonyl carbon at around 180-190 ppm. The carbons of the isoxazole ring will appear in the range of 100-170 ppm. The signals for the carbons of the chlorophenyl ring will be observed in the aromatic region (120-140 ppm).
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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A strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.
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C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.
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C=N stretching of the isoxazole ring around 1600-1650 cm⁻¹.
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C-Cl stretching in the fingerprint region.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 207.61. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the isoxazole ring.
Potential Applications in Drug Discovery
The structural features of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde make it a promising scaffold for the development of novel therapeutic agents.
Antimicrobial Activity
Isoxazole-containing compounds have a well-documented history of antimicrobial activity.[1][2] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes.
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
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Serial Dilution: Prepare serial two-fold dilutions of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde in a 96-well microtiter plate.
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Inoculation: Add the microbial inoculum to each well.
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Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism.
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Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Many heterocyclic compounds, including isoxazoles, have shown promise as anticancer agents.[1][2] Their mechanisms can include the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways.
Caption: Potential mechanisms of anticancer activity for isoxazole derivatives.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
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Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
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Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Conclusion
5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde represents a valuable building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the known biological importance of the isoxazole scaffold, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its key physicochemical properties, a detailed proposed synthetic route and characterization plan, and established protocols for evaluating its potential antimicrobial and anticancer activities. Further research into the derivatization of the aldehyde group and in-depth biological evaluation is warranted to fully explore the therapeutic potential of this promising molecular framework.
References
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
- Krishnarao, N., & Sirisha, K. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF A SERIES OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE EMPLOYED BY LEWS ACID CATALYST. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]
-
Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). [Journal Name]. Available at: [Link]
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Supporting Information. (n.d.). [Source of the supporting information, e.g., Journal Name]. Available at: [Link]
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. jk-sci.com [jk-sci.com]
- 4. 5-(4-氯苯基)异噁唑-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
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